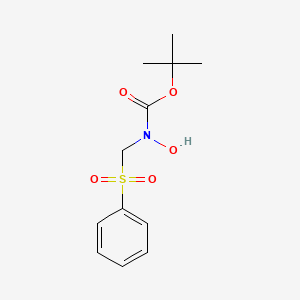

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine

描述

Historical Context and Development

The development of this compound emerged from the convergence of two significant trends in organic synthesis: the advancement of protective group chemistry and the growing appreciation for hydroxylamine derivatives as versatile synthetic intermediates. The tert-butoxycarbonyl protecting group, commonly known in full as the tert-butoxycarbonyl group, was established as a cornerstone of amino acid and peptide synthesis throughout the latter half of the twentieth century. The incorporation of sulfonylmethyl moieties into organic molecules gained prominence as researchers recognized their ability to serve as both activating groups and synthetic handles for further elaboration. The specific combination of these elements in this compound represents a sophisticated approach to balancing reactivity with selectivity, allowing chemists to harness the nucleophilic nature of hydroxylamine while controlling its reactivity through strategic substitution patterns.

The synthesis of this compound can be achieved through several well-established methodologies, with the most common approach involving the reaction of N-Boc-hydroxylamine with phenylsulfonylmethyl chloride in the presence of a suitable base such as triethylamine. This synthetic strategy exemplifies the modular approach to complex molecule construction, where individual functional components are assembled in a controlled manner to achieve the desired overall structure. The reaction typically proceeds under mild conditions, reflecting the careful balance between reactivity and stability that characterizes this compound class. Alternative synthetic routes have been explored, including methods that introduce the sulfonylmethyl group through nucleophilic substitution reactions, demonstrating the versatility of approaches available for accessing this important structural motif.

Significance in Hydroxylamine Chemistry

This compound occupies a unique position within the broader landscape of hydroxylamine chemistry, serving as both a synthetic intermediate and a model compound for understanding the reactivity patterns of substituted hydroxylamines. The hydroxylamine functional group inherent in this structure provides a nucleophilic nitrogen center capable of participating in a wide range of chemical transformations, including oxidation reactions, rearrangements, and addition processes. The presence of the tert-butoxycarbonyl protecting group modulates this reactivity, providing a means to control when and how the hydroxylamine functionality participates in chemical reactions. This controlled reactivity is particularly valuable in multistep synthetic sequences where selective transformations must be performed in the presence of multiple reactive sites.

The phenylsulfonylmethyl substituent introduces additional complexity to the reactivity profile of the hydroxylamine center, creating opportunities for regioselective and stereoselective transformations that would be difficult to achieve with simpler hydroxylamine derivatives. Research has demonstrated that this compound can participate in various chemical reactions including nucleophilic substitution, oxidative cyclization, and rearrangement processes, with the specific reaction pathway often determined by the choice of reaction conditions and catalysts. The ability of this compound to serve as a masked form of reactive nitrogen species has proven particularly valuable in the synthesis of complex nitrogen-containing heterocycles, where the controlled release of nucleophilic nitrogen can be achieved through selective deprotection strategies.

The mechanism of action for this compound primarily revolves around its ability to act as a nucleophile due to the hydroxylamine functional group, with the nitrogen atom capable of donating its lone pair of electrons to form new bonds with electrophilic centers. The presence of the tert-butoxycarbonyl group stabilizes the compound and allows for selective reactivity under mild conditions, while the phenylsulfonylmethyl moiety can participate in additional interactions that influence the overall reaction selectivity. This multifaceted reactivity profile has made this compound an attractive building block for the construction of complex molecular architectures, particularly in the context of natural product synthesis and medicinal chemistry applications.

Nomenclature and Classification

The systematic nomenclature of this compound reflects the hierarchical approach used in chemical naming conventions to accurately describe complex molecular structures containing multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(benzenesulfonylmethyl)-N-hydroxycarbamate, which systematically identifies each component of the molecular structure in order of precedence. The tert-butyl designation refers to the branched four-carbon alkyl group attached to the carbamate oxygen, while the N-(benzenesulfonylmethyl) portion describes the phenylsulfonylmethyl substituent attached to the nitrogen atom. The N-hydroxycarbamate classification indicates the presence of both hydroxylamine and carbamate functionalities within the same molecular framework.

Alternative nomenclature systems have been employed to describe this compound, including the systematic name Phenylsulfonylmethylhydroxycarbamic acid tert-butyl ester, which emphasizes the ester relationship between the carbamic acid derivative and the tert-butyl alcohol component. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O provides a linear notation that unambiguously describes the connectivity pattern of all atoms within the molecule. This multiple naming approach reflects the complexity of modern chemical nomenclature systems and the need to accommodate different perspectives on molecular structure and reactivity.

From a classification standpoint, this compound can be categorized as an organic compound belonging to several distinct functional group families. As a derivative of hydroxylamine, it falls within the broader category of nitrogen-containing compounds known for their nucleophilic properties and their ability to participate in oxidation-reduction reactions. The carbamate functionality places it within the class of compounds commonly used as protecting groups in organic synthesis, particularly for amino acid and peptide chemistry. The sulfonamide character contributed by the phenylsulfonylmethyl group adds another layer of classification, connecting this compound to the extensive family of organosulfur compounds that have found widespread application in medicinal chemistry and materials science.

| Classification Category | Specific Assignment | Defining Structural Features |

|---|---|---|

| Primary Functional Class | Hydroxylamine Derivative | N-OH functional group |

| Secondary Functional Class | Carbamate | N-C(O)-O linkage with tert-butyl group |

| Tertiary Functional Class | Sulfonamide | N-CH₂-SO₂-Ph linkage |

| Protective Group Category | N-tert-butoxycarbonyl Protected | Boc protecting group on nitrogen |

| Organosulfur Compound | Phenylsulfonylmethyl Derivative | Benzenesulfonyl group attachment |

Structural Relationship to Other N-Boc Derivatives

This compound shares fundamental structural similarities with a broad family of N-tert-butoxycarbonyl protected compounds, while maintaining distinct characteristics that differentiate it from simpler derivatives in this class. The most direct structural analog is N-tert-butoxycarbonylhydroxylamine, commonly referred to by its full systematic name N-tert-butoxycarbonylhydroxylamine, which lacks the phenylsulfonylmethyl substituent and therefore exhibits different reactivity patterns and synthetic applications. This simpler analog, bearing the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 grams per mole, serves as a valuable point of comparison for understanding how the additional phenylsulfonylmethyl group modifies the chemical behavior of the hydroxylamine functionality.

The structural relationship between this compound and other N-tert-butoxycarbonyl derivatives extends to compounds such as N-tert-butoxycarbonyl-N-methyl-phenylalanine and N-tert-butoxycarbonyl-N-phenyl-O-tert-butoxycarbonyl-hydroxylamine, which demonstrate the versatility of the tert-butoxycarbonyl protecting group strategy across different substrate classes. These structural analogs reveal how the tert-butoxycarbonyl group can be successfully employed to protect various nitrogen-containing functionalities while allowing for selective modification of other parts of the molecular structure. The consistent use of the tert-butoxycarbonyl protecting group across this family of compounds reflects its reliability and ease of removal under acidic conditions, making it a preferred choice for synthetic applications requiring temporary protection of amino groups.

Comparative analysis of this compound with related N-tert-butoxycarbonyl derivatives reveals several important structural-activity relationships that influence both synthetic utility and chemical reactivity. The introduction of the phenylsulfonylmethyl group significantly increases the molecular complexity compared to simple N-tert-butoxycarbonylhydroxylamine, resulting in enhanced solubility in organic solvents and modified electronic properties at the nitrogen center. The phenylsulfonyl moiety acts as an electron-withdrawing group, which can influence the nucleophilicity of the hydroxylamine nitrogen and alter the reaction kinetics for processes involving this site. Additionally, the presence of the aromatic ring system provides opportunities for π-π stacking interactions and other non-covalent interactions that can influence both the solid-state structure and solution-phase behavior of the compound.

属性

IUPAC Name |

tert-butyl N-(benzenesulfonylmethyl)-N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)13(15)9-19(16,17)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLPXBUBDIDOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870300-76-8 | |

| Record name | tert-butyl N-[(benzenesulfonyl)methyl]-N-hydroxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

- Step 1: Protection of the amine group with a Boc (tert-butoxycarbonyl) protecting group to prevent unwanted side reactions.

- Step 2: Introduction of the phenylsulfonylmethyl group via sulfonylation.

- Step 3: Functionalization to incorporate the hydroxyamine moiety.

This sequence ensures selective functional group transformations while maintaining the integrity of sensitive groups.

Detailed Preparation Procedures

Boc Protection of Amines

The Boc group is introduced typically by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) in solvents such as dichloromethane or tetrahydrofuran. This step is well-documented and yields the N-Boc protected amine in high purity and yield (usually >85%).

Sulfonylation with Phenylsulfonylmethyl Group

The phenylsulfonylmethyl substituent is introduced by reaction of the N-Boc-protected amine with phenylsulfonylmethyl halides (e.g., phenylsulfonylmethyl chloride or bromide) under nucleophilic substitution conditions.

- Typical conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO).

- Temperature: Room temperature to mild heating (25–60 °C).

- Yields: Moderate to good (60–85%) depending on the substrate and reaction time.

This step is crucial for installing the sulfonylmethyl group with retention of the Boc protection.

Hydroxylamine Functionalization

The hydroxyamine group is introduced by nucleophilic substitution or addition reactions involving hydroxylamine derivatives.

- Approach: Reaction of the sulfonylmethylated intermediate with hydroxylamine hydrochloride or O-protected hydroxylamines under basic conditions.

- Conditions: Mild heating (30–50 °C), use of bases such as sodium acetate or triethylamine.

- Purification: Chromatographic techniques (silica gel column chromatography) are employed to isolate the final product.

Representative Experimental Procedure (Adapted from Related Syntheses)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Boc Protection | Amine + Boc2O, Et3N, DCM, 0–25 °C, 2–4 h | Formation of N-Boc protected amine | 85–90 |

| 2. Sulfonylation | N-Boc amine + phenylsulfonylmethyl chloride, K2CO3, DMF, RT, 12 h | Introduction of phenylsulfonylmethyl group | 70–80 |

| 3. Hydroxylamine Introduction | Sulfonylated intermediate + NH2OH·HCl, NaOAc, MeOH, 40 °C, 6 h | Formation of this compound | 65–75 |

Note: Reaction times and temperatures may vary depending on scale and substrate purity.

Analysis of Preparation Methods

Advantages

- Selective Protection: Boc group provides stability during sulfonylation and hydroxylamine introduction.

- Mild Conditions: Reactions proceed under relatively mild temperatures, preserving stereochemistry and minimizing side reactions.

- Good Yields: Each step typically affords moderate to high yields, making the overall synthesis efficient.

Challenges

- Purification Complexity: The presence of multiple functional groups may require careful chromatographic separation.

- Reagent Sensitivity: Hydroxylamine derivatives can be sensitive and require controlled conditions to avoid decomposition.

- Scale-Up Considerations: Handling sulfonyl halides and hydroxylamine salts on large scale requires safety precautions.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Role | Typical Parameters |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc2O) | Boc protection reagent | 0–25 °C, 2–4 h, base (Et3N) |

| Phenylsulfonylmethyl chloride/bromide | Sulfonylation agent | RT to 60 °C, 12 h, base (K2CO3) |

| Hydroxylamine hydrochloride | Hydroxyamine source | 30–50 °C, 6 h, base (NaOAc) |

| Solvents (DCM, DMF, MeOH) | Reaction medium | Anhydrous, inert atmosphere preferred |

| Silica gel chromatography | Purification | Hexane:EtOAc gradient |

化学反应分析

Types of Reactions

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine can undergo various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Nucleophilic Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, or other strong acids are commonly used for Boc deprotection.

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free hydroxyamine, while nucleophilic substitution can introduce various functional groups depending on the nucleophile employed .

科学研究应用

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s ability to undergo selective deprotection and substitution reactions makes it valuable in the design of drug candidates.

Material Science: It can be used in the preparation of functionalized materials with specific properties.

作用机制

The mechanism of action of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine primarily involves its ability to act as a protected hydroxyamine. The Boc group provides stability during synthetic transformations, while the phenylsulfonylmethyl group offers a handle for further functionalization. Upon deprotection, the free hydroxyamine can participate in various biochemical pathways .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

N-Pivaloylhydroxylamine

- Structure: Features a pivaloyl (2,2-dimethylpropanoyl) group instead of Boc, with a hydroxylamine core.

- Key Differences : The pivaloyl group offers steric bulk but lacks the Boc group’s acid-labile protection, limiting its utility in sequential deprotection strategies. Hydrogen-bonding patterns resemble those of the Boc derivative, as both exhibit carbonyl-oxygen interactions .

- Applications : Less common in peptide synthesis due to inferior deprotection efficiency compared to Boc .

N-Boc-N-(2-(tritylthio)ethoxy)glycine

- Structure : Contains a Boc-protected amine and a tritylthioethoxy group.

- Key Differences : The tritylthio group provides orthogonal protection for thiols, contrasting with the sulfonyl group’s role as a leaving group. This compound is critical in peptide ubiquitination studies .

- Reactivity : The tritylthio group enables selective deprotection under mild acidic conditions, whereas the phenylsulfonylmethyl group may participate in nucleophilic aromatic substitutions .

N-tert-Butyl-hydroxyamine Calixarene Derivatives

Functional Analogues

N-Hydroxy-N-methylaniline

- Structure : A simpler hydroxylamine derivative lacking protecting groups.

- Key Differences : Absence of Boc or sulfonyl groups results in higher reactivity but lower stability. Prone to oxidation and unsuitable for multi-step syntheses .

Phenylhydroxylamine

- Structure : Basic hydroxylamine with a phenyl group directly attached to the nitrogen.

- Key Differences: Lacks the sulfonylmethyl and Boc groups, making it highly reactive but unstable. Known carcinogenicity limits its use .

Data Table: Comparative Analysis

生物活性

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine is a synthetic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a phenylsulfonylmethyl substituent. This compound plays a significant role in various biochemical applications, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for selective deprotection and functionalization, making it an important intermediate in the development of pharmaceuticals.

The biological activity of this compound primarily stems from its ability to act as a protected hydroxyamine. The Boc group stabilizes the compound during synthetic transformations, while the phenylsulfonylmethyl group provides a site for further chemical modifications. Upon deprotection, the free hydroxyamine can participate in various biochemical pathways, including nucleophilic substitutions and other reactions relevant to drug development.

Applications in Medicinal Chemistry

This compound has been utilized in several key areas of medicinal chemistry:

- Synthesis of Drug Candidates : The compound serves as an intermediate in synthesizing complex molecules that exhibit biological activity against various targets.

- Targeting Enzymatic Pathways : Its ability to undergo selective reactions allows for the design of inhibitors targeting specific enzymes, such as proteases involved in disease mechanisms.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-Boc-Hydroxyamine | Lacks phenylsulfonylmethyl group | Less versatile for functionalization |

| N-Cbz-Hydroxyamine | Uses carbobenzyloxy protecting group | Different stability and reactivity |

| This compound | Contains both Boc and phenylsulfonylmethyl | High versatility and selective reactions |

Case Studies

- Synthesis and Evaluation of Inhibitors : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific cathepsins, which are cysteine proteases implicated in various diseases, including cancer and viral infections. The introduction of different substituents on the phenyl ring has been shown to modulate the inhibitory potency significantly.

- Pharmacological Studies : In studies assessing the pharmacological properties of compounds derived from this compound, it was found that certain derivatives exhibit favorable pharmacokinetic profiles, including improved solubility and bioavailability compared to traditional drug candidates.

- Safety and Toxicity Assessments : Toxicological evaluations indicate that while some derivatives possess potent biological activities, they also exhibit varying degrees of cytotoxicity. This highlights the need for careful optimization of chemical structures to balance efficacy with safety.

常见问题

Q. What are the standard synthetic routes for N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine, and how are intermediates characterized?

The synthesis typically involves:

- Stepwise protection : Introduction of the Boc (tert-butoxycarbonyl) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .

- Sulfonylation : Reaction of the hydroxylamine intermediate with phenylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to install the phenylsulfonylmethyl group .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

Q. Characterization methods :

- NMR : H and C NMR to confirm regiochemistry and Boc/sulfonyl group integration .

- HPLC : Chiral HPLC (e.g., RegisCell column, hexane/isopropanol) to verify enantiopurity (>98% ee) .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 368.1) .

Q. How do researchers ensure regioselectivity during N-Boc protection in hydroxylamine derivatives?

Regioselectivity is controlled by:

- Base choice : Use of mild bases (e.g., NaHCO₃) to avoid over-deprotonation and side reactions at competing nucleophilic sites .

- Temperature control : Reactions performed at 0–5°C to suppress undesired N- or O-alkylation .

- Protecting group strategy : Preferential Boc activation at the less sterically hindered nitrogen, validated by H NMR coupling constants (e.g., = 4.8 Hz for N-Boc protons) .

Advanced Research Questions

Q. What mechanistic insights explain side reactions in Pd-catalyzed transformations involving this compound?

Key observations from Pd-catalyzed systems:

- N–O bond cleavage : Occurs under high temperatures (>100°C) or strong bases (e.g., NaOtBu), generating phenylbutenol byproducts via β-hydride elimination .

- Ligand effects : Bulky ligands (e.g., Xantphos) suppress side reactions by stabilizing the Pd center and preventing substrate decomposition (yield improvement from 45% to 82%) .

- Substrate stability : N-Boc groups are susceptible to acidic conditions; use of anhydrous solvents (e.g., toluene) minimizes hydrolysis .

Q. Mitigation strategies :

- Optimize ligand-to-Pd ratios (e.g., 2:1 Xantphos:Pd(OAc)₂) .

- Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) to terminate before decomposition .

Q. How can stereochemical outcomes be controlled in asymmetric syntheses using this compound?

Stereocontrol methods :

- Chiral auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity in cyclization steps (up to 92% ee) .

- Dynamic kinetic resolution : Employing Pd(0) catalysts with chiral phosphine ligands (e.g., (S)-SEGPHOS) to invert configuration during C–N bond formation .

- HPLC resolution : Preparative chiral HPLC (e.g., Chiralpak AD-H column) to separate diastereomers post-synthesis .

Q. Validation :

- Optical rotation values (e.g., [α] = +34.5° in CHCl₃) compared to literature standards .

- X-ray crystallography of intermediates to confirm absolute configuration .

Q. What role does this compound play in peptide mimetic synthesis?

Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。